Beta-1 Adrenoceptor Selectivity: Quantifying the 5-Fold Preference vs. Non-Selective and Highly Selective Comparators
In a direct head-to-head recombinant receptor binding assay using human beta-1, beta-2, and beta-3 adrenoceptors expressed in COS-7 cells, atenolol exhibited approximately 5-fold selectivity for beta-1 over beta-2 and beta-3 subtypes. This selectivity is equivalent to metoprolol (5-fold) but substantially lower than bisoprolol (15-fold for beta-1/beta-2; 31-fold for beta-1/beta-3) and markedly higher than the non-selective carvedilol [1]. A separate study using cloned human receptors confirmed a beta-2/beta-1 affinity ratio of 19 for bisoprolol, compared to lower but significant selectivity for atenolol, while propranolol and carvedilol displayed no significant beta-adrenergic selectivity [2].
| Evidence Dimension | Beta-1 Adrenoceptor Selectivity Ratio (Beta-1/Beta-2) |
|---|---|
| Target Compound Data | Approximately 5-fold (Beta-1 vs Beta-2); also 5-fold vs Beta-3 |
| Comparator Or Baseline | Metoprolol: 5-fold (Beta-1 vs Beta-2); Bisoprolol: 15-fold (Beta-1/Beta-2), 31-fold (Beta-1/Beta-3); Carvedilol: non-selective |
| Quantified Difference | Bisoprolol is 3x more beta-1 selective than atenolol; Carvedilol is non-selective |
| Conditions | Recombinant human beta1-, beta2-, beta3-adrenoceptors expressed in COS-7 cells; [125I]iodocyanopindolol saturation binding competition assays |
Why This Matters
This 5-fold selectivity defines atenolol's pharmacological window, enabling procurement for models requiring cardioselective blockade without the heightened beta-2 antagonism of bisoprolol or the non-selective profile of propranolol, which can cause bronchoconstriction.
- [1] Schnabel P, Maack C, Mies F, Tyroller S, Scheer A, Böhm M. Binding properties of beta-blockers at recombinant beta1-, beta2-, and beta3-adrenoceptors. J Cardiovasc Pharmacol. 2000 Oct;36(4):466-71. View Source
- [2] Smith C, Teitler M. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors. Cardiovasc Drugs Ther. 1999 Mar;13(2):123-6. View Source
